Tertiapin-Q (TPN(Q)) is a synthetic derivative of tertiapin (TPN), a 21-amino acid peptide toxin originally isolated from honey bee venom. [] TPN(Q) is classified as a potassium channel blocker, specifically targeting inwardly rectifying potassium (Kir) channels. [] In scientific research, TPN(Q) is widely used as a pharmacological tool to investigate the role of Kir channels in various physiological and pathological processes. [, , , ] Its stability and high affinity for certain Kir channels, particularly ROMK1 and GIRK1/4, make it a valuable tool for electrophysiological studies and investigations of channel structure and function. [, , ]
Tertiapin-Q is a synthetic peptide derived from the honey bee toxin tertiapin. It is characterized by the substitution of a methionine residue with a glutamine residue, enhancing its stability and making it nonoxidizable by air. This compound primarily functions as an inhibitor of inward-rectifier potassium channels, specifically targeting the ROMK1 and GIRK1/4 channels. Its unique properties allow it to be utilized in various scientific applications, particularly in cardiac research and neurophysiology.
Tertiapin-Q is classified as a peptide toxin and is synthesized through solid-phase peptide synthesis techniques. It has been identified as a potent blocker of potassium channels, which are crucial for maintaining the electrical excitability of cells. The compound's molecular formula is , with a molecular weight of approximately 2452 Da. It is supplied in a white lyophilized solid form and is soluble in water and saline buffers .
The synthesis of tertiapin-Q involves advanced techniques such as solid-phase peptide synthesis, which allows for the precise assembly of amino acid sequences. The synthetic process typically utilizes automated synthesizers to ensure accuracy and efficiency. The final product undergoes purification to achieve a purity rate greater than 97% . The specific methods employed include:
Tertiapin-Q consists of 21 amino acids, featuring a compact structure stabilized by disulfide bonds between cysteine residues. The primary sequence includes several positively charged residues, which contribute to its interaction with potassium channels. The structural analysis reveals that the interaction surface is predominantly formed by its alpha helix, allowing it to effectively plug into the vestibule of the potassium pore during channel inhibition .
Tertiapin-Q primarily engages in bimolecular reactions with potassium channels, where one molecule of tertiapin-Q binds to one channel. This binding mechanism effectively blocks the flow of potassium ions through the channel, thereby influencing cellular excitability and signaling pathways. The interaction with channels such as ROMK1 involves specific conformational changes that prevent ion passage .
The mechanism by which tertiapin-Q exerts its effects involves blocking inward-rectifier potassium channels, which play a crucial role in regulating cellular excitability. By binding to these channels, tertiapin-Q disrupts normal ion flow, leading to altered membrane potentials and cellular responses. In cardiac studies, this inhibition has been shown to improve heart rate and conduction in models with specific ion channel mutations .
Tertiapin-Q exhibits several notable physical and chemical properties that contribute to its functionality:
These properties make tertiapin-Q an effective tool for studying ion channel dynamics and their physiological implications.
Tertiapin-Q has significant scientific applications due to its ability to selectively inhibit potassium channels:
Through these applications, tertiapin-Q contributes valuable insights into cellular physiology and potential therapeutic interventions for related disorders .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3